molecular formula C22H25ClN2O3S B11350953 {1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11350953
M. Wt: 433.0 g/mol
InChI Key: OMZAUFACWYKYOR-UHFFFAOYSA-N
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Description

2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a tetrahydroisoquinoline moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the coupling with the tetrahydroisoquinoline moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.

    Coupling with Tetrahydroisoquinoline: This final step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the tetrahydroisoquinoline moiety to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, tetrahydroisoquinoline derivatives, and chlorophenyl-containing compounds. Examples include:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

    Tetrahydroisoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline.

    Chlorophenyl-Containing Compounds: Compounds like 3-chlorophenylmethanesulfonamide.

Uniqueness

What sets 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25ClN2O3S/c23-21-7-3-4-17(14-21)16-29(27,28)25-12-9-19(10-13-25)22(26)24-11-8-18-5-1-2-6-20(18)15-24/h1-7,14,19H,8-13,15-16H2

InChI Key

OMZAUFACWYKYOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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